Peniophorin B

Descripción

Peniophorin B is a polyacetylenic antibiotic first isolated from the fungus Peniophora affinis Burt. Gerber et al. (1980) characterized its structure and antimicrobial activity, identifying it as a secondary metabolite with potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Structurally, this compound belongs to a class of linear polyacetylenes characterized by conjugated triple bonds, which are critical for its bioactivity. Its molecular formula (C₁₈H₂₄O₃) and stereochemistry were confirmed via spectroscopic methods, including NMR and mass spectrometry . Unlike many fungal metabolites, this compound exhibits selective toxicity, making it a candidate for antimicrobial drug development.

Propiedades

Número CAS |

75217-62-8 |

|---|---|

Fórmula molecular |

C13H8O3 |

Peso molecular |

212.2 g/mol |

Nombre IUPAC |

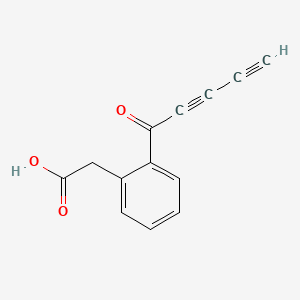

2-(2-penta-2,4-diynoylphenyl)acetic acid |

InChI |

InChI=1S/C13H8O3/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13(15)16/h1,4-7H,9H2,(H,15,16) |

Clave InChI |

GZZLMNZSYOTUPH-UHFFFAOYSA-N |

SMILES |

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |

SMILES canónico |

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |

Otros números CAS |

75217-62-8 |

Sinónimos |

2-(1-oxo-2,4-pentadiynl)phenylacetic acid peniophorin B |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Peniophorin B shares structural and functional similarities with other fungal-derived compounds. Below is a detailed comparison with three key analogs: Peniophorin A, Xylerythrin, and Ganoderma triterpenoids.

Structural and Functional Comparison

Research Findings and Contrasts

Peniophorin A vs. B :

Both compounds were isolated from Peniophora affinis and exhibit antimicrobial properties. However, Peniophorin A demonstrates a broader spectrum of activity, including inhibition of Escherichia coli, which this compound lacks. This difference is attributed to Peniophorin A’s additional hydroxyl group, enhancing its solubility and membrane permeability .- Xylerythrin: A pigment from Peniophora sanguinea, Xylerythrin shares a fungal origin with this compound but belongs to the anthraquinone class. Unlike this compound, it lacks antimicrobial activity and instead serves as a redox-active pigment with antioxidant properties .

- Ganoderma Triterpenoids: Triterpenoids from Ganoderma lucidum (e.g., ganoderic acids) are structurally distinct, featuring cyclic skeletons. They exhibit anti-inflammatory and anticancer activities via modulation of NF-κB and apoptosis pathways, contrasting with this compound’s direct bactericidal effects .

Q & A

Q. What computational tools are critical for integrating this compound’s structural data with functional studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict target binding and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or competitive binding assays .

Tables for Reference

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

Table 3 : Key Journals for Publishing this compound Research

| Journal | Focus Area | Data Sharing Policy |

|---|---|---|

| Journal of Natural Products | Isolation and bioactivity | Requires raw spectral data |

| ACS Medicinal Chemistry Letters | Structure-activity relationships | Mandatory deposition of synthetic protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.